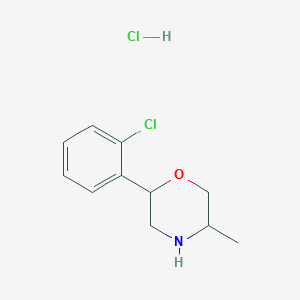
2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its common names, and its structural formula.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances, including the products of these reactions and the conditions under which they occur.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound is utilized in stereoselective synthesis, forming N-methylmorpholinium tetrahydropyridine-thiolate, used for synthesizing 2-alkylthiotetrahydropyridines. The structure of one such derivative was determined via X-ray crystallographic analysis (Krivokolysko et al., 2001).
- Another study demonstrates its role in synthesizing ammonium tetrahydropyridine-thiolates, which further assist in creating 1-alkylthio-4-benzoyl-1-benzoylamino derivatives (Krivokolysko et al., 2001).
Crystal Structure and Bonding
- N-Methylmorpholinium chloride's crystal structure, a related compound, shows hydrogen bonds between halide ions and morpholinium protons, with lattice dimensions impacted by halide ion radii (Turnbull, 1997).
Chemical Transformation
- It is involved in optimized synthesis processes, like forming methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, with specific reaction conditions detailed for maximizing yield (Wang Guo-hua, 2008).
- In a related context, 2-Chloro-5-methylthiophene's synthesis, a versatile intermediate for pharmaceuticals and agrochemicals, is facilitated by reactions involving similar chlorophenyl compounds (Zhang-Qi Yang, 2010).
Environmental Impact Studies
- The oxidative transformation of triclosan and chlorophene by manganese oxides, related compounds to 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride, is studied for environmental impact analysis (Zhang & Huang, 2003).
Inclusion Compounds and Hydrogen Bonding
- The compound's derivatives form inclusion compounds with acetonitrile, showing unique hydrogen bonding patterns and crystal structures, providing insights into molecular interactions and stabilities (Dega-Szafran et al., 2002).
Photocatalytic Degradation Studies
- Studies on the degradation of chlorophenols, closely related to 2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride, under solar irradiation provide insights into environmental remediation techniques (Gryglik et al., 2004).
Safety And Hazards
This would involve a discussion of any risks associated with handling or using the compound, including toxicity information and recommended safety precautions.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-5-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8-7-14-11(6-13-8)9-4-2-3-5-10(9)12;/h2-5,8,11,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKBBUOIWYFACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-methylmorpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



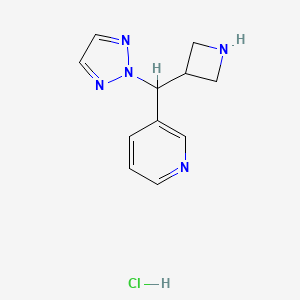
![(2E)-3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1489378.png)
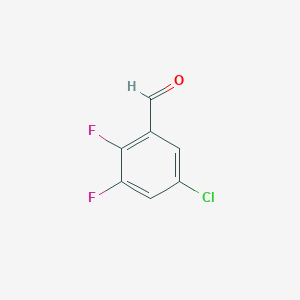
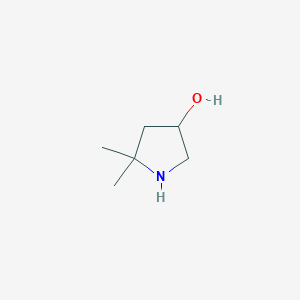
![1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489383.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1489384.png)
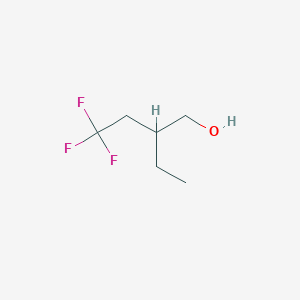
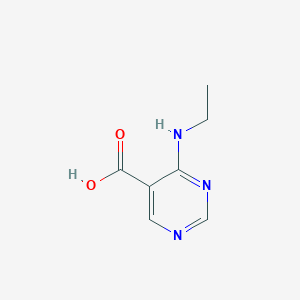
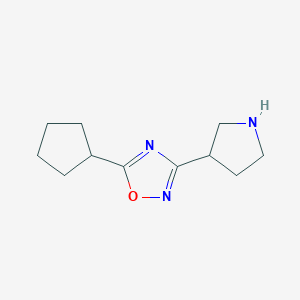
![Tert-butyl ((5-chlorobenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1489389.png)
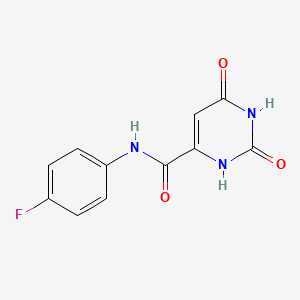
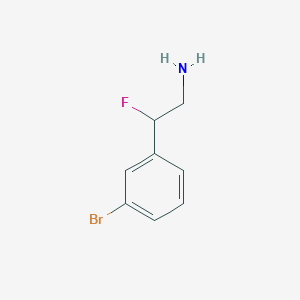
![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)
![4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde](/img/structure/B1489396.png)